molecular formula C25H32ClF2N7O B6135893 6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE

6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B6135893
M. Wt: 520.0 g/mol
InChI Key: OYQRWYDAQLVXAL-UHFFFAOYSA-N
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Description

6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines adamantane, piperazine, and triazine moieties

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized under specific conditions.

    Reduction: The triazine ring can be reduced using suitable reducing agents.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts for cyclization, iridium complexes for condensation reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of hydroxylated derivatives, while reduction of the triazine ring can yield amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For example, as an Aurora-A kinase inhibitor, it binds to the active site of the kinase, preventing its activity and thereby inhibiting cell division . The compound’s adamantane moiety enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-N4-METHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of adamantane, piperazine, and triazine moieties, which confer specific chemical and biological properties. Its ability to inhibit Aurora-A kinase with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

6-[4-(1-adamantyl)piperazin-1-yl]-2-N-[4-[chloro(difluoro)methoxy]phenyl]-4-N-methyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClF2N7O/c1-29-21-31-22(30-19-2-4-20(5-3-19)36-25(26,27)28)33-23(32-21)34-6-8-35(9-7-34)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18H,6-15H2,1H3,(H2,29,30,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQRWYDAQLVXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=N1)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)NC6=CC=C(C=C6)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClF2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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